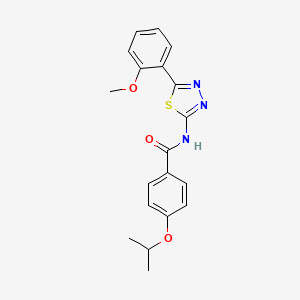
4-isopropoxy-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-isopropoxy-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopropoxy-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a hydrazine derivative with a carbon disulfide derivative under basic conditions. This reaction forms the 1,3,4-thiadiazole core.
Substitution Reactions: The 2-methoxyphenyl group is introduced through a substitution reaction, where an appropriate phenyl derivative reacts with the thiadiazole core.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety by reacting the substituted thiadiazole with an isopropoxybenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents.
化学反应分析
Types of Reactions
4-isopropoxy-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.
科学研究应用
4-isopropoxy-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and photovoltaic materials.
Biological Research: The compound is used in biological studies to investigate its effects on various cellular processes and pathways.
作用机制
The mechanism of action of 4-isopropoxy-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: It can inhibit certain enzymes, thereby affecting metabolic pathways.
Receptor Binding: The compound may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: It can interact with DNA, potentially leading to changes in gene expression and cellular function.
相似化合物的比较
4-isopropoxy-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide can be compared with other thiadiazole derivatives, such as:
4-isopropoxy-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide: This compound has an oxadiazole ring instead of a thiadiazole ring, which may result in different chemical and biological properties.
4-isopropoxy-N-(2-methoxyphenyl)benzamide: Lacking the thiadiazole ring, this compound may have different reactivity and applications.
4-isopropoxy-N-(5-methyl-4-phenylthiazol-2-yl)benzamide: This compound contains a thiazole ring, which may confer unique properties compared to the thiadiazole derivative.
属性
IUPAC Name |
N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-12(2)25-14-10-8-13(9-11-14)17(23)20-19-22-21-18(26-19)15-6-4-5-7-16(15)24-3/h4-12H,1-3H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFQMNFUFJXKLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
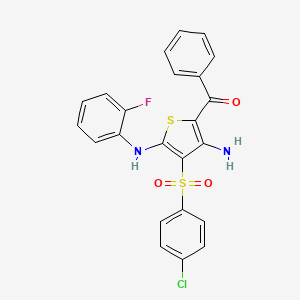
![3-[(4-Bromophenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone](/img/structure/B2648514.png)
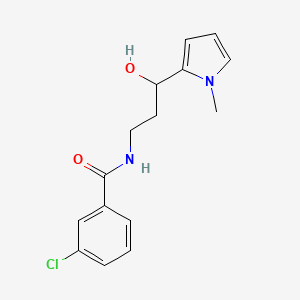
![N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2648517.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(o-tolyl)oxalamide](/img/structure/B2648519.png)
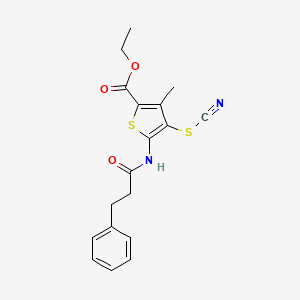
![N-{4-[(2-hydroxy-1-phenylethyl)sulfamoyl]phenyl}acetamide](/img/structure/B2648522.png)
![1-[(3,4-dichlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2648523.png)
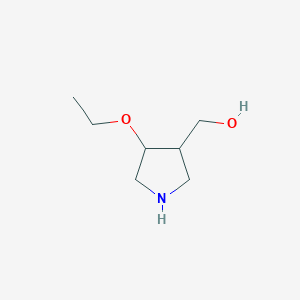
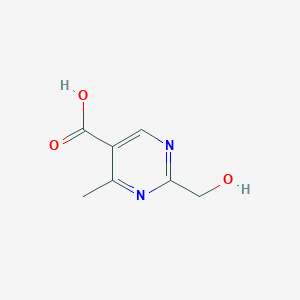
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide](/img/structure/B2648527.png)
![2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3-FLUOROPHENYL)ACETAMIDE](/img/structure/B2648528.png)
![N-(4-bromo-1,3-benzothiazol-2-yl)-4-[butyl(ethyl)sulfamoyl]benzamide](/img/structure/B2648530.png)
![4-[[4-[(E)-3-(4-chloroanilino)-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid](/img/structure/B2648532.png)
